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Compound of Interest

Compound Name: CDDO-Im

Cat. No.: B1244704

An In-depth Technical Guide to 1-(2-Cyano-3,12,28-trioxooleana-1,9(11)-dien-28-yl)-1H-
imidazole (CDDO-Im)

Full Chemical Name and Synonyms

Systematic Name: 1-(2-Cyano-3,12,28-trioxooleana-1,9(11)-dien-28-yl)-1H-imidazole[1][2][3]

IUPAC Name: (4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-
carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-
decahydropicene-2-carbonitrile

Synonyms: CDDO-Im, CDDO-Imidazolide, RTA 403[4]

Mechanism of Action

CDDO-Im is a synthetic triterpenoid renowned for its potent activation of the Nuclear factor
erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism
against oxidative and electrophilic stress.[1][5] The primary mechanism involves the covalent
modification of cysteine residues on the Kelch-like ECH-associated protein 1 (Keapl), the main
negative regulator of Nrf2.[6] This modification disrupts the Keapl-mediated ubiquitination and
subsequent proteasomal degradation of Nrf2.[6] As a result, newly synthesized Nrf2
accumulates in the cytoplasm and translocates to the nucleus.[2]

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant
Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This
leads to the transcriptional upregulation of genes encoding antioxidant enzymes (e.g., heme
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oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)), enzymes involved in
glutathione synthesis (e.g., glutamate-cysteine ligase catalytic subunit (GCLC)), and other
detoxification enzymes.[1][2][7] This induction of the Nrf2/ARE pathway is the principal
mechanism by which CDDO-Im exerts its protective effects against various cellular stressors.

[1]5]

In addition to its effects on the Nrf2 pathway, CDDO-Im has been shown to be a ligand for
peroxisome proliferator-activated receptors (PPARS), specifically PPARa and PPARYy, which
are nuclear receptors involved in the regulation of inflammation and metabolism.[3][4] However,
many of the anti-inflammatory and anti-proliferative effects of CDDO-Im are considered to be
mediated primarily through the Nrf2 pathway, and in some contexts, its actions can be
independent of PPARY.[1][8][9]

Quantitative Data

The biological activities of CDDO-Im have been quantified in various in vitro and in vivo
studies. The following table summarizes key quantitative data.

Cell
Parameter Value ) Description Reference
Line/System

Human leukemia Inhibition of
ICso 10-30 nM and breast cellular [31[4]

cancer cell lines proliferation

Inhibition of
BxPC-3
) cellular
ICso 1.5 uM (pancreatic ) ) [4]
proliferation after
cancer)
72 hours
Inhibition of
DU-145 (prostate  cellular
ICso0 0.69 uM ) ) [4]
cancer) proliferation after
72 hours
Ki 232 nM PPARa Binding affinity [31[4]
Ki 344 nM PPARY Binding affinity [31[4]
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Experimental Protocols

In Vitro Nrf2 Activation Assay Using Quantitative PCR
(qPCR)

This protocol describes a method to assess the activation of the Nrf2 pathway in cultured cells

treated with CDDO-Im by measuring the mRNA expression of Nrf2 target genes.

1

N

. Cell Culture and Treatment:

Culture human peripheral blood mononuclear cells (PBMCs) or other suitable cell lines in
appropriate culture medium.

Seed the cells at a desired density in multi-well plates.

Prepare a stock solution of CDDO-Im in DMSO. Dilute the stock solution in culture medium
to achieve the desired final concentrations (e.g., 20 nM and 50 nM).

Treat the cells with the CDDO-Im working solutions or a vehicle control (DMSO) for a
specified period (e.g., 20 hours).[2]

. RNA Isolation:
Following treatment, harvest the cells and lyse them using a suitable lysis buffer.

Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's
instructions.

Quantify the extracted RNA and assess its purity using a spectrophotometer.
. CDNA Synthesis:

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription
kit.

. Quantitative PCR (qPCR):

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1244704?utm_src=pdf-body
https://www.benchchem.com/product/b1244704?utm_src=pdf-body
https://www.benchchem.com/product/b1244704?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2396226/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Prepare the gPCR reaction mixture containing cDNA, forward and reverse primers for Nrf2
target genes (e.g., NQO1, GCLC, HO-1), and a suitable gPCR master mix.

e Use a housekeeping gene (e.g., B-actin) for normalization.
e Perform the gPCR using a real-time PCR system.

e Analyze the data using the comparative CT (AACT) method to determine the fold change in
gene expression in CDDO-Im-treated cells relative to the vehicle control.[2]

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Nrf2 Signaling Pathway Activation by CDDO-Im.
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Caption: Experimental Workflow for gPCR Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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